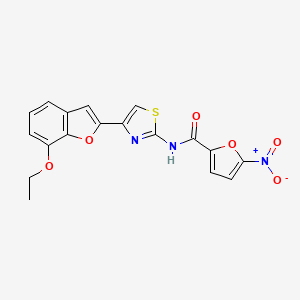
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzofuran, a thiazole, and a nitrofuran . These groups are common in many biologically active compounds.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving organic halides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a thiazole ring, and a nitrofuran group . These groups could potentially interact with biological targets in specific ways.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds
A study focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, with potential anti-inflammatory and analgesic activities. These compounds show significant inhibitory activity on cyclooxygenase-2 (COX-2), with analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Role in Renal Metabolism and Excretion
Research on 5-nitrofurans, closely related to the compound , has provided insights into their role in renal metabolism and excretion, particularly in the context of uroepithelial cancer in rats. This study suggests a unique renal metabolic/excretory coupling for these compounds, explaining their differential carcinogenic potential (Spry, Zenser, Cohen, & Davis, 1985).
Anti-ulcerative Potential of Related Derivatives
The synthesis and biological evaluation of Cinitapride related benzimidazole derivatives as potential prokinetic agents were examined. These compounds were studied for their anti-ulcerative activity, indicating a potential application in gastrointestinal disorders (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).
Chemical Properties and Applications
Stereochemical Assignments
A study involved the synthesis of 2-(α- and β-D-arabinofuranosyl) thiazole-4-carboxamides from benzofuran derivatives, with a focus on their stereochemical assignments based on NMR and CD spectra. This research contributes to understanding the structural aspects of similar compounds (Jiang, Baur, Dechter, & Baker, 1984).
Thiazolide-induced Apoptosis
Thiazolides, a class related to the given compound, have been studied for their ability to induce apoptosis in colorectal tumor cells. This research highlights the potential of thiazolides in cancer treatment, with a focus on their interaction with detoxification enzymes and cellular death mechanisms (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).
Antimicrobial Activity
The synthesis and antimicrobial activity of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were explored. These derivatives demonstrated weak to moderate antibacterial and antifungal activity, suggesting their potential use in combating microbial infections (Abd Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It’s known that benzofuran derivatives can interact with their targets in a variety of ways, often by binding to an active site and modulating the target’s activity . This can result in changes to cellular processes and pathways, leading to the observed biological effects.
Biochemical Pathways
For example, they have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect pathways related to cell growth and proliferation, bacterial growth, oxidative stress, and viral replication.
Result of Action
Given the biological activities associated with benzofuran derivatives, it’s possible that this compound could have effects such as inhibiting cell growth, killing bacteria, reducing oxidative stress, or inhibiting viral replication .
Eigenschaften
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6S/c1-2-25-12-5-3-4-10-8-14(27-16(10)12)11-9-28-18(19-11)20-17(22)13-6-7-15(26-13)21(23)24/h3-9H,2H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYPGASHGCEAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


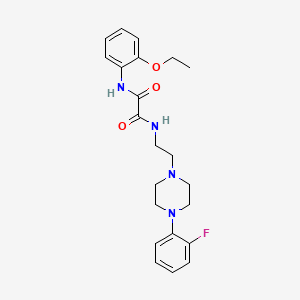
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2932412.png)
![2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2932413.png)
![3-methyl-N-(2-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2932415.png)
![3-chloro-2-(4-{[(4-chlorobenzoyl)oxy]ethanimidoyl}-2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2932418.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2932420.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2932421.png)

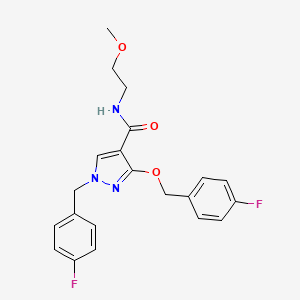
![5-(2-methoxyethyl)-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2932426.png)
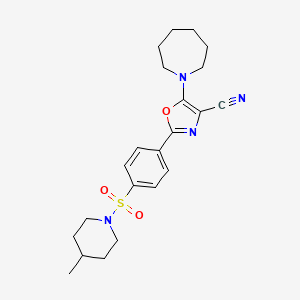
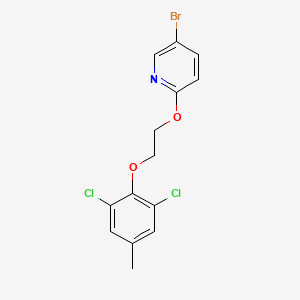
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2932430.png)